Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a bromobenzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate typically involves multiple steps One common method starts with the preparation of the bromobenzo[d]thiazole intermediate, which is then reacted with piperazineThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromobenzo[d]thiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
- Benzo[d]imidazo[2,1-b]thiazole derivatives
- Imidazole containing compounds
Uniqueness
Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H20BrN3O2S |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-1,3-benzothiazol-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2S/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-18-12-10-11(17)4-5-13(12)23-14/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
HPKZGZJAHLALIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
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